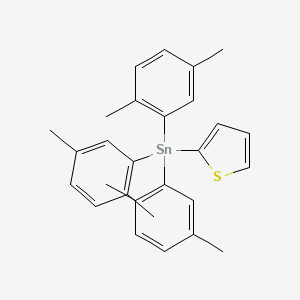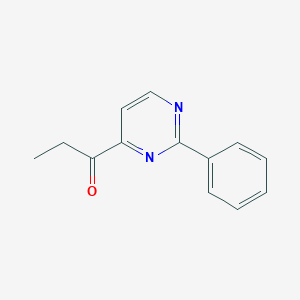![molecular formula C17H27NO3S B14389595 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-42-7](/img/structure/B14389595.png)
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[45]decane-7,9-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione typically involves multiple steps. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the crude product is purified through recrystallization using ethanol. This method yields white crystals of the compound with a melting point of 154-156°C and a yield of 80.1-89.5% .
Análisis De Reacciones Químicas
Types of Reactions
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new spiro derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with unique properties, such as optical and electronic applications
Mecanismo De Acción
The mechanism of action of 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to have a high affinity for certain receptors, such as serotonin (5-HT1A) receptors, which play a crucial role in its biological effects. It may also interact with other neurotransmitter systems, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties, structurally similar but with different functional groups.
8-Methyl-6,9-diazaspir[4.5]decane-7,10-dione: Another spiro compound with distinct biological activities.
Uniqueness
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione stands out due to its unique combination of functional groups and spiro structure, which confer specific chemical and biological properties.
Propiedades
Número CAS |
88370-42-7 |
|---|---|
Fórmula molecular |
C17H27NO3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
8-(C-butyl-N-ethoxycarbonimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H27NO3S/c1-4-6-7-13(18-21-5-2)16-14(19)8-17(9-15(16)20)11-22-10-12(17)3/h12,16H,4-11H2,1-3H3 |
Clave InChI |
MSCNKKNQYAPGRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NOCC)C1C(=O)CC2(CC1=O)CSCC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


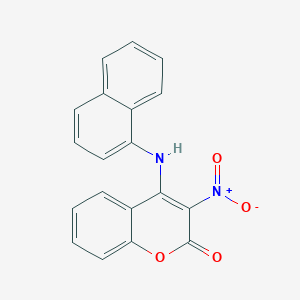
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
phosphanium chloride](/img/structure/B14389539.png)
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)

![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
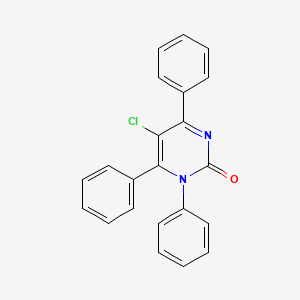
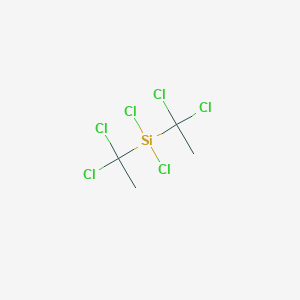
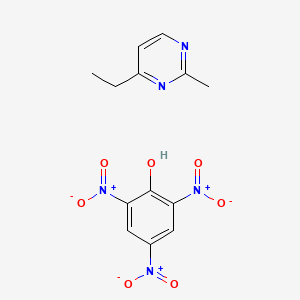
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
